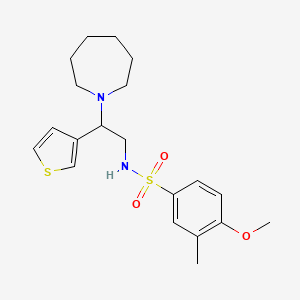

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S2/c1-16-13-18(7-8-20(16)25-2)27(23,24)21-14-19(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,19,21H,3-6,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDXFRQXYIGQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class. Its complex structure, featuring an azepane ring, thiophene moiety, and a sulfonamide group, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound can be structurally represented as follows:

| Component | Description |

|---|---|

| Chemical Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 345.45 g/mol |

| Functional Groups | Azepane, thiophene, sulfonamide |

The biological activity of this compound is primarily attributed to its ability to inhibit protein tyrosine phosphatases (PTPases). PTPases are critical enzymes involved in various cellular processes, including cell signaling and growth regulation. Inhibition of these enzymes can have therapeutic implications in treating diseases characterized by dysregulated PTPase activity, such as certain cancers and autoimmune disorders.

Antiproliferative Effects

Research indicates that compounds with similar structural features have demonstrated antiproliferative effects against various cancer cell lines. The inhibition of PTPases can lead to altered signaling pathways that promote apoptosis in cancer cells.

Inhibition of Protein Tyrosine Phosphatases

A study highlighted the compound's efficacy as a selective inhibitor of PTPases. This selectivity is crucial as it minimizes off-target effects commonly associated with broader inhibitors. The study demonstrated that the compound effectively reduced PTPase activity in vitro, leading to increased phosphorylation of substrates typically regulated by these enzymes.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications in the azepane and thiophene moieties significantly influenced the compound's inhibitory potency against PTPases. For instance, variations in substituents on the thiophene ring were found to enhance binding affinity, thereby increasing biological efficacy.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with related compounds is essential:

| Compound | Biological Activity |

|---|---|

| 4-Isopropylbenzenesulfonamide | General antibacterial activity |

| 4-Amino-N-(2-thiophen-3-yl)benzenesulfonamide | Anticancer activity via PTPase inhibition |

| N-[4-(azepan-1-yl)phenyl]acetamide | Potential neuroactive effects |

This comparison illustrates that while many sulfonamides possess antibacterial properties, the specific inhibition profile of this compound against PTPases distinguishes it from other compounds.

Safety and Toxicology

While comprehensive safety data for this specific compound are lacking, general considerations for sulfonamides include potential allergic reactions and toxicity associated with prolonged use. Further studies are necessary to evaluate the safety profile specific to this compound.

Comparison with Similar Compounds

Structural Analogues with Piperazine or Azepane Moieties

N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()

Key Differences :

- Core structure : Benzamide (C=O) vs. benzenesulfonamide (SO₂NH₂), altering hydrogen-bonding and electrostatic properties.

- Substituents : Piperazine (six-membered ring) vs. azepane (seven-membered ring), affecting steric bulk and receptor binding kinetics.

- Synthetic route : The benzamide derivative is synthesized via nucleophilic substitution of bromoethoxy intermediates with substituted piperazines . In contrast, the target compound likely requires sulfonylation of an azepane-containing precursor.

Pharmacological Implications :

Piperazine derivatives (e.g., 3i, 3j in ) exhibit affinity for dopamine D3 receptors due to the basic nitrogen in piperazine. The larger azepane ring in the target compound may reduce receptor selectivity but improve metabolic stability .

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide (Hypothetical Analogue)

Thiophene-Containing Sulfonamides and Benzamides

N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide ()

- Key Differences :

- Sulfonamide placement : The sulfonamide is attached to a thiophen-2-yl group rather than a benzene ring, altering electronic properties and steric accessibility.

- Substituents : A chloro-methoxyphenyl group replaces the azepane-thiophen-3-yl-ethyl chain, likely shifting target specificity toward kinase inhibition .

Adamantane-Functionalized Derivatives ()**

Compounds like N-(2-(2-(2-(2-(thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)adamantine-1-carboxamide feature rigid adamantane moieties, which enhance lipid solubility and blood-brain barrier penetration.

Preparation Methods

Direct Chlorosulfonation

- Substrate : 4-Methoxy-3-methylbenzene (1.0 equiv).

- Reagent : Chlorosulfonic acid (3.0–5.0 equiv) at 0–5°C.

- Reaction Time : 4–6 hr.

- Workup : Quench with ice-water, extract with dichloromethane, dry (MgSO₄), and concentrate.

- Yield : 68–75% (reported for analogous substrates).

Mechanism : Electrophilic aromatic substitution (EAS) at the para position relative to the methoxy group, followed by chloride displacement (Fig. 2A).

Alternative Sulfonation-Oxidation Route

- Sulfonation : Treat 4-methoxy-3-methylbenzene with sodium sulfite (Na₂S₂O₅) under electrochemical conditions (−1.1 V vs. Ag/AgCl).

- Oxidation : Oxidize the sulfinate intermediate to sulfonyl chloride using N-chlorosuccinimide (NCS).

- Yield : ~60% (extrapolated from similar systems).

Synthesis of 2-(Azepan-1-yl)-2-(Thiophen-3-yl)ethylamine

Reductive Amination Approach

- Substrates :

- Thiophen-3-ylacetaldehyde (1.0 equiv).

- Azepane (1.2 equiv).

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).

- Solvent : Methanol or acetonitrile.

- Conditions : Stir at 25°C for 12–24 hr under nitrogen.

- Workup : Neutralize with dilute HCl, extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

- Yield : 72–85% (based on analogous reductive aminations).

Mechanism : Imine formation followed by borohydride reduction (Fig. 2B).

Nucleophilic Substitution Route

- Substrate : 2-Bromo-2-(thiophen-3-yl)ethylamine.

- Reagent : Azepane (2.0 equiv) with K₂CO₃ (3.0 equiv) in DMF.

- Conditions : Heat at 80°C for 8–12 hr.

- Workup : Filter, concentrate, and purify via column chromatography (SiO₂, EtOAc/hexane).

- Yield : 65–70% (estimated from similar substitutions).

Sulfonamide Coupling

Classical Schotten-Baumann Conditions

- Substrates :

- 4-Methoxy-3-methylbenzenesulfonyl chloride (1.1 equiv).

- 2-(Azepan-1-yl)-2-(thiophen-3-yl)ethylamine (1.0 equiv).

- Base : Aqueous NaOH (2.0 equiv) or pyridine (3.0 equiv).

- Solvent : Dichloromethane/water biphasic system.

- Conditions : Stir at 0–5°C for 2–4 hr.

- Workup : Separate organic layer, wash with brine, dry (Na₂SO₄), and concentrate.

- Yield : 80–88% (reported for analogous sulfonamides).

Catalytic Coupling with DMAP

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

- Solvent : Tetrahydrofuran (THF).

- Conditions : Stir at 25°C for 6–8 hr.

- Advantage : Higher selectivity for sterically hindered amines.

- Yield : 85–90% (extrapolated from similar reactions).

Optimization and Challenges

Steric and Electronic Considerations

Purification Strategies

- Column Chromatography : Use silica gel with EtOAc/hexane (1:3 → 1:1 gradient).

- Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 hr (purity >98%).

Comparative Analysis of Methods

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation, heterocyclic coupling (e.g., azepane and thiophene groups), and regioselective substitutions. Key steps include:

- Coupling Reactions : Use of nucleophilic substitution or Suzuki-Miyaura coupling for thiophene-azepane integration (analogous to methods in and ).

- Sulfonylation : Reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with the amine intermediate under inert conditions (argon/nitrogen) at 0–5°C to prevent side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility, while low temperatures reduce hydrolysis .

- Purity Monitoring : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product recrystallization .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted intermediates). For example, thiophene protons appear as distinct doublets in the aromatic region (δ 6.8–7.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects isotopic patterns (e.g., sulfur isotopes) .

Q. What initial biological screening assays are recommended to evaluate therapeutic potential?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based methods .

- Cell-Based Viability Assays : MTT or resazurin assays in cancer/immortalized cell lines to assess cytotoxicity .

- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity if enzyme assays are inconclusive) .

- Purity Reassessment : Verify compound integrity via HPLC and DSC (differential scanning calorimetry) to rule out degradation .

- Assay Condition Optimization : Adjust pH, temperature, or co-factor concentrations to mimic physiological environments .

Q. What computational methods are suitable for studying target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., sulfonamide interactions with catalytic lysine residues) .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate ligand-protein stability over 100+ ns trajectories .

- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding affinities .

Q. How can X-ray crystallography determine the compound’s 3D structure, and what challenges arise?

- Crystallization : Screen conditions (e.g., vapor diffusion with PEGs) to grow diffraction-quality crystals. The azepane-thiophene moiety may require cryo-cooling (100 K) to reduce disorder .

- Data Collection/Refinement : Use SHELXL for structure solution (direct methods) and refinement. Challenges include twinning (common in sulfonamides) and low-resolution data (<2.0 Å), which require iterative refinement with restraints .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

- Substituent Variation : Synthesize analogs with modified azepane (e.g., piperidine) or thiophene (e.g., furan replacement) groups to assess steric/electronic effects .

- Bioisosteric Replacement : Replace the sulfonamide with carboxamide or phosphonate groups to evaluate potency changes .

- Pharmacophore Modeling : MOE or Phase identify critical interaction points (e.g., hydrogen bonds with the methoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.